[5-(2-Furyl)-1h-pyrazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(2-Furyl)-1h-pyrazol-3-yl]methanol” is a compound useful in organic synthesis . It is also known as “(5-methyl-2-furyl)methanol” and has the InChI code "1S/C6H8O2/c1-5-2-3-6 (4-7)8-5/h2-3,7H,4H2,1H3" .
Molecular Structure Analysis
The molecular formula of “[5-(2-Furyl)-1h-pyrazol-3-yl]methanol” is C8H8N2O2 . The average mass is 164.161 Da and the monoisotopic mass is 164.058578 Da .Physical And Chemical Properties Analysis
“[5-(2-Furyl)-1h-pyrazol-3-yl]methanol” is a solid at ambient temperature . Its boiling point is 159°C .Scientific Research Applications
Antimicrobial and Antioxidant Properties
[5-(2-Furyl)-1h-pyrazol-3-yl]methanol derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis of various compounds utilizing this chemical structure has resulted in novel bis-α,β-unsaturated ketones, nicotinonitrile, and 1,2-dihydropyridine-3-carbonitrile derivatives. These compounds have been tested and found to possess significant antimicrobial properties against a range of pathogens (Altalbawy, 2013). Additionally, compounds incorporating [5-(2-Furyl)-1h-pyrazol-3-yl]methanol have exhibited antioxidant activity, especially when substituted with trichloromethyl groups, indicating their potential in combating oxidative stress-related conditions (Bonacorso et al., 2015).
Chemical Synthesis and Structural Analysis
The chemical is involved in the synthesis of a variety of heterocyclic compounds. Reactions involving [5-(2-Furyl)-1h-pyrazol-3-yl]methanol have led to the formation of thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, with their structures elucidated based on spectral properties and elemental analyses. This highlights its role in the formation of complex chemical structures (Denisova et al., 2002). Additionally, this chemical has been used in the synthesis of pyrazoline derivatives, showcasing its versatility in organic synthesis (Jothikrishnan & Shafi, 2009).
Pharmacological Applications
Compounds derived from [5-(2-Furyl)-1h-pyrazol-3-yl]methanol have shown potential in pharmacological applications. For instance, new derivatives of 1,3,5-trisubstituted pyrazolines have exhibited promising antimicrobial activity, suggesting their usefulness in developing new antimicrobial agents (Kumar et al., 2012). Additionally, novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties have been synthesized and demonstrated significant antimicrobial and anticancer activities (Hafez et al., 2016).
Material Synthesis and Characterization
This chemical has also found applications in material science. It has been involved in the synthesis and characterization of single crystals such as 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, showing its potential in materials with specific optical or electronic properties (Vyas et al., 2012).
Safety And Hazards
properties
IUPAC Name |
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBADTAIDQSLLHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427618 |
Source
|
Record name | [3-(Furan-2-yl)-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Furyl)-1h-pyrazol-3-yl]methanol | |
CAS RN |
84978-67-6 |
Source
|
Record name | [3-(Furan-2-yl)-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.